molecular formula C12H14N2O2 B15260962 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one

8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B15260962
M. Wt: 218.25 g/mol
InChI Key: WTBLZBVYKSENNZ-UHFFFAOYSA-N
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Description

8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilic acid derivatives with isopropylamine in the presence of methoxy-substituted benzaldehyde. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one stands out due to its unique methoxy and isopropyl substitutions, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

8-methoxy-2-propan-2-yl-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O2/c1-7(2)11-13-10-8(12(15)14-11)5-4-6-9(10)16-3/h4-7H,1-3H3,(H,13,14,15)

InChI Key

WTBLZBVYKSENNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2OC)C(=O)N1

Origin of Product

United States

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